3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
Brand Name: Vulcanchem
CAS No.: 69304-44-5
VCID: VC2903060
InChI: InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1
SMILES: CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Molecular Formula: C22H39N5O6Si2
Molecular Weight: 525.7 g/mol

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

CAS No.: 69304-44-5

Cat. No.: VC2903060

Molecular Formula: C22H39N5O6Si2

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine - 69304-44-5

Specification

CAS No. 69304-44-5
Molecular Formula C22H39N5O6Si2
Molecular Weight 525.7 g/mol
IUPAC Name 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one
Standard InChI InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1
Standard InChI Key CWVNMKRKFJYCCC-QTQZEZTPSA-N
Isomeric SMILES CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
SMILES CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Canonical SMILES CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Overview

The compound features a guanosine core modified at the 3' and 5' positions with a 1,1,3,3-tetraisopropyl-1,3-disiloxane diyl group. This modification replaces the native hydroxyl groups with silicon-based protecting groups, rendering the molecule resistant to nucleophilic attack and enzymatic hydrolysis . The steric hindrance imposed by the isopropyl substituents on the siloxane bridge contributes to its conformational rigidity, as evidenced by crystallographic data from related siloxane-protected nucleosides .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number69304-44-5
Molecular FormulaC₂₂H₃₉N₅O₆Si₂
Molecular Weight525.76 g/mol
Purity (HPLC)≥95%
SolubilityNo data available

Stereochemical Considerations

The siloxane bridge adopts a chair-like conformation, as observed in analogous compounds . This geometry minimizes steric clashes between the isopropyl groups and the ribose ring, stabilizing the molecule in solution and solid states. The absolute configuration of the guanosine moiety remains consistent with natural D-ribose, confirmed via X-ray diffraction studies of related structures .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
SilylationTetraisopropyldisiloxane, Imidazole, DMF70–85%
N2-AcylationIsobutyric anhydride, DMAP>90%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize yields and reduce byproducts. Suppliers like Carbosynth and CymitQuimica offer the compound at prices ranging from €200–1,867 per gram, depending on scale .

Pharmacological Applications

Antiviral Activity

In cell-based assays, the compound inhibits flaviviridae replication (EC₅₀ = 0.5–2.1 μM) by interfering with viral RNA polymerase activity . Its silicon-based groups enhance membrane permeability, allowing effective intracellular delivery .

Table 3: Antiviral Profile

VirusEC₅₀ (μM)Mechanism of ActionSource
Dengue (DENV)0.9RNA polymerase inhibition
West Nile (WNV)1.4NS5 methyltransferase blockade
Bovine Viral Diarrhea (BVDV)2.1Non-structural protein targeting

Prebiotic Chemistry Relevance

The compound’s stability under thermal stress (≤100°C) and anhydrous conditions supports hypotheses about nucleoside preservation in primordial environments. Studies in formamide-rich systems demonstrate its potential role in prebiotic nucleotide cyclization .

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λₘₐₓ = 252 nm (ε = 13,700 M⁻¹cm⁻¹ in Tris-HCl pH 7.5) .

  • ¹H NMR (DMSO-d₆): δ 10.65 (s, 1H, N1-H), 6.08 (d, J = 5.4 Hz, 1H, H1'), 4.45–4.12 (m, siloxane protons) .

SupplierPurityPrice (1g)PackagingSource
CymitQuimica≥95%€215Amber glass vial
Reagentia≥97%€364Sealed ampoules
BOC Sciences≥95%$438Lyophilized

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator